molecular formula C18H19N3O6 B14007305 6-tert-Butyl-3-methyl-2,4-dinitrophenyl phenylcarbamate CAS No. 38934-86-0

6-tert-Butyl-3-methyl-2,4-dinitrophenyl phenylcarbamate

Cat. No.: B14007305
CAS No.: 38934-86-0
M. Wt: 373.4 g/mol
InChI Key: GQFDNLTXTNLQHE-UHFFFAOYSA-N
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Description

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate is a chemical compound known for its unique structural properties and applications in various fields It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with methyl, dinitro, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate typically involves the reaction of 3-methyl-2,4-dinitro-6-tert-butyl-phenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4,6-dinitro-m-cresol
  • 6-tert-butyl-3-methyl-2,4-dinitrophenol
  • 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol

Uniqueness

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical and biological properties

Properties

CAS No.

38934-86-0

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-phenylcarbamate

InChI

InChI=1S/C18H19N3O6/c1-11-14(20(23)24)10-13(18(2,3)4)16(15(11)21(25)26)27-17(22)19-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,19,22)

InChI Key

GQFDNLTXTNLQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=CC=C2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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